Methyl 4'-bromo[1,1'-biphenyl]-4-carboxylate
Overview
Description
Methyl 4’-bromo[1,1’-biphenyl]-4-carboxylate is an organic compound that belongs to the biphenyl family It consists of a biphenyl core with a bromine atom at the 4’ position and a carboxylate ester group at the 4 position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4’-bromo[1,1’-biphenyl]-4-carboxylate typically involves the bromination of biphenyl followed by esterification. One common method is:
Bromination: Biphenyl is brominated using bromine (Br2) in the presence of a catalyst such as iron (Fe) to yield 4-bromo[1,1’-biphenyl].
Esterification: The brominated biphenyl is then reacted with methanol (CH3OH) and a carboxylating agent such as carbon dioxide (CO2) under acidic conditions to form the ester group, resulting in Methyl 4’-bromo[1,1’-biphenyl]-4-carboxylate.
Industrial Production Methods: Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs.
Types of Reactions:
Substitution Reactions: The bromine atom in Methyl 4’-bromo[1,1’-biphenyl]-4-carboxylate can undergo nucleophilic substitution reactions. Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Oxidation Reactions: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) to form corresponding carboxylic acids.
Reduction Reactions: Reduction of the ester group can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) to yield the corresponding alcohol.
Common Reagents and Conditions:
Nucleophilic Substitution: NaOH or KOH in aqueous or alcoholic medium.
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: LiAlH4 in anhydrous ether.
Major Products:
Substitution: Formation of biphenyl derivatives with different substituents.
Oxidation: Formation of 4’-bromo[1,1’-biphenyl]-4-carboxylic acid.
Reduction: Formation of 4’-bromo[1,1’-biphenyl]-4-methanol.
Scientific Research Applications
Methyl 4’-bromo[1,1’-biphenyl]-4-carboxylate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a building block in the development of pharmaceuticals.
Materials Science: Utilized in the preparation of polymers and other materials with specific properties.
Biological Studies: Studied for its interactions with biological molecules and potential biological activity.
Mechanism of Action
The mechanism of action of Methyl 4’-bromo[1,1’-biphenyl]-4-carboxylate depends on its specific application. In organic synthesis, it acts as a reactive intermediate. In medicinal chemistry, its mechanism may involve interactions with specific molecular targets such as enzymes or receptors, leading to desired therapeutic effects.
Comparison with Similar Compounds
4-Bromo[1,1’-biphenyl]-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of an ester.
4’-Bromo[1,1’-biphenyl]-4-methanol: Similar structure but with a hydroxyl group instead of an ester.
4-Bromo[1,1’-biphenyl]: Lacks the carboxylate ester group.
Uniqueness: Methyl 4’-bromo[1,1’-biphenyl]-4-carboxylate is unique due to the presence of both a bromine atom and a carboxylate ester group, which allows it to participate in a variety of chemical reactions and makes it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
methyl 4-(4-bromophenyl)benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrO2/c1-17-14(16)12-4-2-10(3-5-12)11-6-8-13(15)9-7-11/h2-9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHNMJLKCONRGMK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30353273 | |
Record name | Methyl 4'-bromo[1,1'-biphenyl]-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30353273 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89901-03-1 | |
Record name | Methyl 4′-bromo[1,1′-biphenyl]-4-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=89901-03-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 4'-bromo[1,1'-biphenyl]-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30353273 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [1,1'-Biphenyl]-4-carboxylicacid, 4'-bromo-, methyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Feasible Synthetic Routes
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